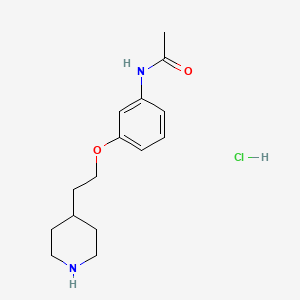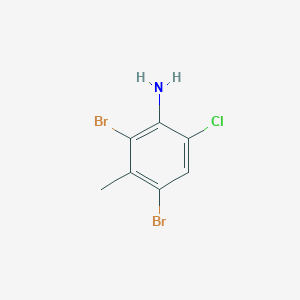
2,4-Dibromo-6-chloro-3-methylaniline
Overview
Description
2,4-Dibromo-6-chloro-3-methylaniline is an organic compound with the molecular formula C7H6Br2ClN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of complex organic molecules, suggesting that they may interact with a variety of biological targets .
Mode of Action
It’s known that similar compounds can undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination . These reactions suggest that the compound could interact with its targets through electrophilic aromatic substitution, a common reaction in organic chemistry .
Biochemical Pathways
Given its potential to undergo reactions such as nitration and bromination, it may influence pathways involving aromatic compounds .
Pharmacokinetics
Similar compounds often have low water solubility, which can affect their absorption and distribution in the body .
Result of Action
Similar compounds are often used in the synthesis of complex organic molecules, suggesting that they may have a wide range of potential effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-chloro-3-methylaniline typically involves the bromination and chlorination of 3-methylaniline. The process can be carried out in multiple steps:
Bromination: 3-methylaniline is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 4 positions.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce a chlorine atom at the 6 position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems helps in maintaining the desired reaction conditions and improving the yield of the product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-chloro-3-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2,4-Dibromo-6-chloro-3-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-chloroaniline
- 2,6-Dibromo-4-methylaniline
- 4-Bromo-2,6-dichloro-3-methylaniline
Uniqueness
2,4-Dibromo-6-chloro-3-methylaniline is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the aniline ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
2,4-dibromo-6-chloro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2ClN/c1-3-4(8)2-5(10)7(11)6(3)9/h2H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQQKGVCPFESCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



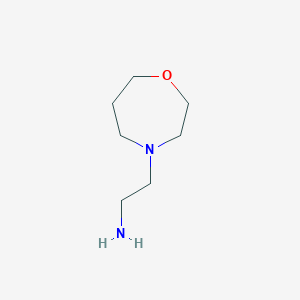



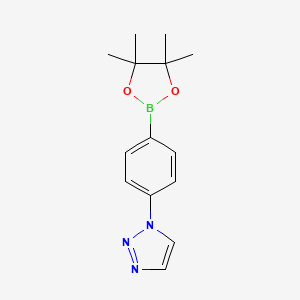
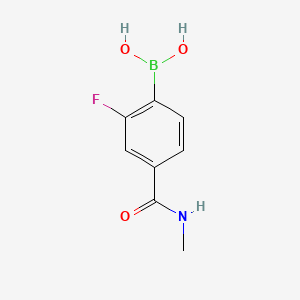
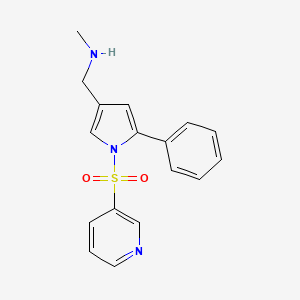
![4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426516.png)
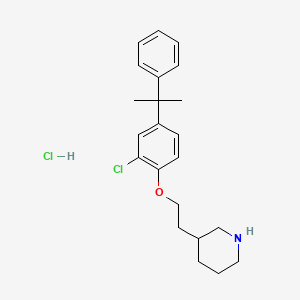
![N,N-Diethyl-3-[2-(2-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426521.png)
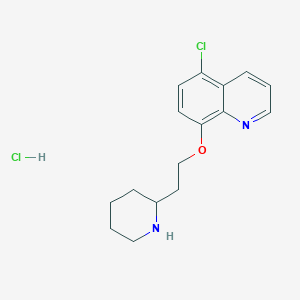
![2-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426523.png)
